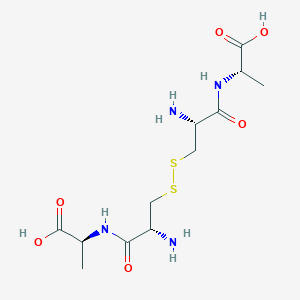

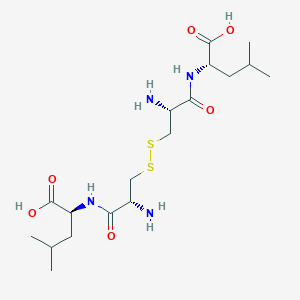

(H-Cys-Ala-OH)2

Descripción general

Descripción

“(H-Cys-Ala-OH)2” is a dipeptide with a disulfide bond . It contains a total of 45 bonds, including 23 non-H bonds, 4 multiple bonds, 11 rotatable bonds, 4 double bonds, 2 carboxylic acids (aliphatic), 2 secondary amides (aliphatic), 2 primary amines (aliphatic), 2 hydroxyl groups, and 1 disulfide .

Synthesis Analysis

The synthesis of Cys-containing peptides like “this compound” can be achieved through solid-phase peptide synthesis (SPPS). This process involves the coupling of Fmoc-Cys(Trt)-OH (5 equiv) using HBTU/HOBt as coupling reagents in the presence of DIPEA . The coupling time is typically 2 hours .Molecular Structure Analysis

The molecule consists of 22 Hydrogen atoms, 12 Carbon atoms, 4 Nitrogen atoms, 6 Oxygen atoms, and 2 Sulfur atoms, totaling 46 atoms . The molecular weight of “this compound” is determined by the sum of the atomic weights of each constituent element multiplied by the number of atoms .Chemical Reactions Analysis

Cys-containing peptides are prone to oxidation and alkylation by cations produced during the cleavage process . Alkylation of Cys-containing peptides with the p-hydroxy benzyl group seems to be sensitive to the position of Cys in the peptide sequence .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a density of 1.3±0.1 g/cm3, boiling point of 445.5±45.0 °C at 760 mmHg, vapour pressure of 0.0±2.3 mmHg at 25°C, and enthalpy of vaporization of 77.1±6.0 kJ/mol .Aplicaciones Científicas De Investigación

Sondas Fluorescentes

“(H-Cys-Ala-OH)2” se puede utilizar en la creación de sondas fluorescentes. Estas sondas se pueden utilizar como detectores a simple vista para Cys/Hcy y GSH de otros analitos . Como sensor fluorescente, se puede utilizar para detectar y discriminar simultáneamente Cys/Hcy de GSH con dos señales de emisión fluorescente sin interferencia espectral .

Investigación sobre la Supervivencia de Células Cancerosas

“this compound” se ha utilizado en investigaciones relacionadas con la supervivencia de células cancerosas. Se desarrolló una sonda fluorescente Cys altamente selectiva y sensible, SiR, empleando una nueva estrategia de "cerradura y llave", que permite la detección de Cys sin ninguna interferencia o consumo de la sonda causada por la alta concentración intracelular de glutatión (GSH) . Esta sonda se ha utilizado para explorar las funciones reguladoras de la cisteína (Cys) en la supervivencia de las células cancerosas .

Síntesis de Proteínas

“this compound” también se utiliza en la síntesis de proteínas. Se han desarrollado estrategias cada vez más sofisticadas para la protección y posterior desprotección de la cisteína, lo que facilita la síntesis de péptidos ricos en disulfuro complejos, la semisíntesis de proteínas y el etiquetado de péptidos/proteínas in vitro e in vivo .

Mecanismo De Acción

Target of Action

It’s known that cysteine-containing peptides play a crucial role in various biological functions . Cysteine, an exceptional amino acid, can orchestrate numerous functions, including the formation of remarkably stable cyclic cystine-knotted topology structures and undertaking regulatory roles in protein structure and function .

Mode of Action

For instance, the nucleophilic thiol group of cysteine can be alkylated, acylated, or oxidized . This interaction leads to various changes in the target, facilitating complex biochemical reactions.

Biochemical Pathways

For instance, cysteine allows the formation of remarkably stable cyclic cystine-knotted topology structures . It can also undertake regulatory roles in protein structure and function, in the form of functional redox switches .

Pharmacokinetics

Peptides in general are known for their high target affinity, specificity, and potency, along with relatively low cost and ease of synthesis and storage .

Result of Action

Cysteine-containing peptides are known to have a wide range of effects, including enabling the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo .

Action Environment

Peptides in general are known to be influenced by various environmental factors, including ph, temperature, and the presence of other substances .

Propiedades

IUPAC Name |

(2S)-2-[[(2R)-2-amino-3-[[(2R)-2-amino-3-[[(1S)-1-carboxyethyl]amino]-3-oxopropyl]disulfanyl]propanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N4O6S2/c1-5(11(19)20)15-9(17)7(13)3-23-24-4-8(14)10(18)16-6(2)12(21)22/h5-8H,3-4,13-14H2,1-2H3,(H,15,17)(H,16,18)(H,19,20)(H,21,22)/t5-,6-,7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYRYEUCWYMQKKB-XAMCCFCMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C(CSSCC(C(=O)NC(C)C(=O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@H](CSSC[C@@H](C(=O)N[C@@H](C)C(=O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N4O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

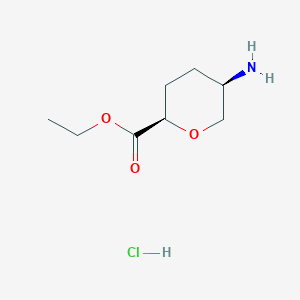

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(4-Fluoro-2-methylphenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid](/img/structure/B1447202.png)